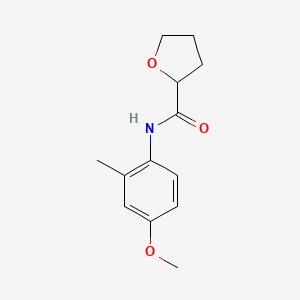
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide, also known as MTCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTCA is a derivative of the natural product tetrahydrocannabinol (THC), which is found in the cannabis plant. However, unlike THC, MTCA does not have any psychoactive effects and is not used for recreational purposes. Instead, MTCA is being investigated for its potential therapeutic properties and as a tool for studying the endocannabinoid system.
Mécanisme D'action
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide acts as a CB1 receptor antagonist by binding to the CB1 receptor and preventing the activation of downstream signaling pathways. This mechanism of action has been shown to be effective in blocking the effects of cannabinoids such as THC and anandamide, which are known to activate CB1 receptors.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide in lab experiments is that it is a selective CB1 receptor antagonist, which means that it can block the effects of cannabinoids without affecting other signaling pathways. This makes N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide a valuable tool for studying the endocannabinoid system and the role of CB1 receptors in various physiological processes. One limitation of using N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of potential future directions for research on N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide. One area of interest is the role of CB1 receptors in various disease states, such as addiction, anxiety, and depression. N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide could be used as a tool to study the effects of CB1 receptor modulation in these conditions. Another area of interest is the development of more selective CB1 receptor antagonists, which could have therapeutic potential in a range of conditions. Finally, there is interest in the development of N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide as a clinical tool for studying the endocannabinoid system in humans.
Applications De Recherche Scientifique
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has been studied for its potential applications in scientific research, particularly in the field of cannabinoid pharmacology. N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide is a CB1 receptor antagonist, which means that it can block the effects of cannabinoids that bind to CB1 receptors in the brain and nervous system. This property makes N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide a valuable tool for studying the endocannabinoid system and the role of CB1 receptors in various physiological processes.
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-8-10(16-2)5-6-11(9)14-13(15)12-4-3-7-17-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNILLVWLGBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



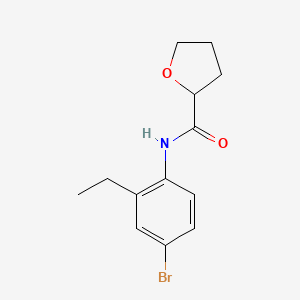
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4180426.png)
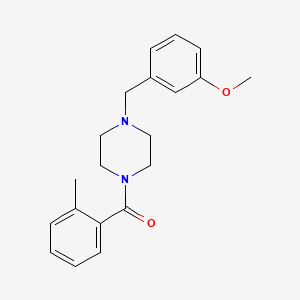
![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)
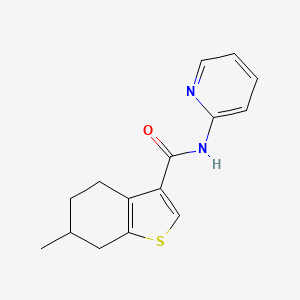
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4180467.png)
![3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
![N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180486.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)
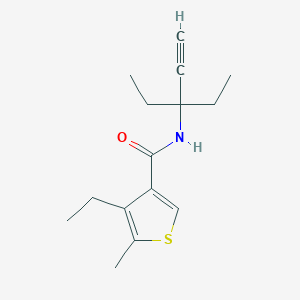
![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)
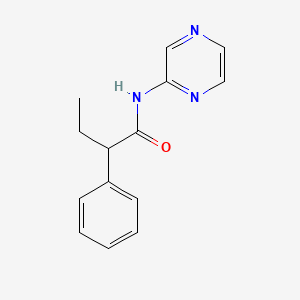
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180522.png)